![molecular formula C9H8FN3S2 B2911732 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 871801-99-9](/img/structure/B2911732.png)
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 871801-99-9 . It has a molecular weight of 241.31 . The IUPAC name for this compound is 5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of “this compound” is 168-169°C .Aplicaciones Científicas De Investigación
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of biologically active compounds such as anti-tumor agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of novel fluorescent probes for the detection of biological targets. This compound has also been used as a reagent in the synthesis of metal-organic frameworks and has potential applications in the field of nanotechnology.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been shown to inhibit the human carbonic anhydrase-ii enzyme (hca-ii), which plays a crucial role in many biological processes .
Result of Action
Similar compounds have shown promising anti-convulsant activity , and cytotoxic activity against certain cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol in lab experiments is its ease of synthesis. It can be synthesized using two simple methods, both of which produce high yields. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for researchers. One of the main limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict the exact effects of the compound in different biological systems.
Direcciones Futuras
The potential applications of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects on different biological systems. Additionally, further research should focus on the development of novel fluorescent probes based on this compound and the synthesis of metal-organic frameworks using the compound. Finally, future research should focus on the development of new and improved synthetic methods for the production of this compound.
Métodos De Síntesis
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol can be synthesized using two main methods. The first method involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base and a catalyst. The second method involves the reaction of 4-fluorophenylacetonitrile with thiourea in the presence of a base and a catalyst. Both of these methods produce this compound in high yields.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with various biomolecules at the molecular level, influencing their function and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVPLBFNQFSENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
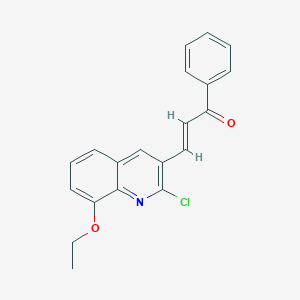
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
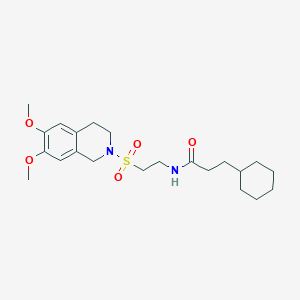
![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)
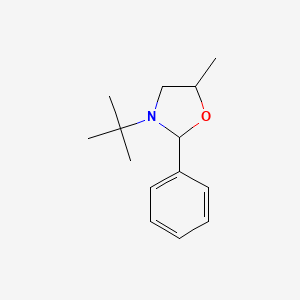
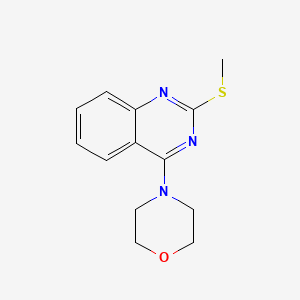
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)
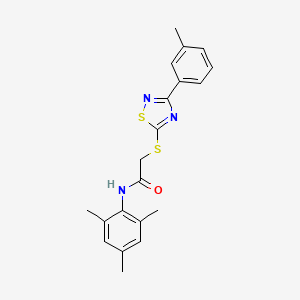
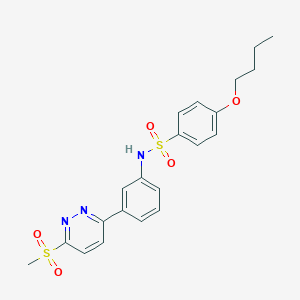
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)
